N-Phenyl-1-naphthylamine
Overview
Description
N-Phenyl-1-naphthylamine is a chemical compound with various applications in industrial processes. It has been studied for its chemical properties, synthesis methods, and molecular structure.
Synthesis Analysis
The synthesis of N-Phenyl-1-naphthylamine can be achieved through different methods. Copper-catalyzed borylative cyclization and metal/benzoyl peroxide-controlled chemoselective cycloisomerization are prominent methods. These processes allow for the efficient and regioselective synthesis of N-Phenyl-1-naphthylamine derivatives, highlighting their adaptability in chemical synthesis (Xiong et al., 2018), (Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure of N-Phenyl-1-naphthylamine has been explored through Hartree-Fock and Density Functional Theory analyses. These studies provide insights into its lower-lying energy structure and compare structural parameters and energetics between different isomers, facilitating a better understanding of its chemical behavior and potential applications (Sengül et al., 2013).
Chemical Reactions and Properties
N-Phenyl-1-naphthylamine undergoes various chemical reactions, including electrochemical synthesis leading to poly(N-phenyl-1-naphthylamine) films. This showcases its potential in creating semiconducting materials and its behavior in electrochemical environments (Dong & Li, 1990).
Physical Properties Analysis
The physical properties of N-Phenyl-1-naphthylamine, such as its fluorescence quantum yield and emission, significantly change upon micelle formation, indicating its potential use as a fluorescent probe in analytical chemistry and biological research (Brito & Vaz, 1986).
Chemical Properties Analysis
N-Phenyl-1-naphthylamine exhibits properties that make it a suitable matrix for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, aiding in the analysis and imaging of small molecules. Its strong ultraviolet absorption, low background interference, and salt tolerance capacity highlight its value in analytical applications (Liu et al., 2018).
Scientific Research Applications
Allelochemical Stress in Algae : NP-1-NA causes oxidative damage and inhibits photosynthesis in Chlorella vulgaris. It increases activities of antioxidant enzymes but disrupts subcellular structures at higher concentrations (Qian et al., 2009).
Action in Plants : NP-1-NA exhibits phytotoxic properties at low concentrations, affecting primarily photosynthesis in plants. It acts intracellularly in algae, causing cumulative damage over time (Altenburger et al., 2006).
Carcinogenicity in Mice : Technical NP-1-NA, used in rubber, shows carcinogenic effects in mice, inducing malignant tumors and hemangiosarcoma (Wang et al., 1984).
Biotransformation in Sludge Systems : In sewage sludge systems, NP-1-NA is biotransformed into β-naphthylamine, a carcinogen (Ku & Alvarez, 1982).
Toxicology and Carcinogenesis Studies : NP-1-NA has been studied for its toxicology and potential carcinogenesis in rats and mice, highlighting the importance of assessing its safety in human exposure (Abdo, 1988).
Comparative Biotoxicity on Microcystis Aeruginosa : NP-1-NA exhibits distinct biotoxicity compared to its isomer, N-Phenyl-2-naphthylamine, on the cyanobacteria Microcystis aeruginosa, indicating different toxicological properties based on molecular structure (Cheng et al., 2017).
Electrochemical Synthesis and Study : Anodic coupling of NP-1-NA yields a semiconducting film, indicating its potential in material science applications (Dong & Li, 1990).
Hartree-Fock and DFT Analysis : Theoretical calculations have been used to analyze the energetic properties and molecular structure of NP-1-NA, aiding in understanding its chemical properties (Sengül et al., 2013).
Transport and Luminescence in Model Compounds : Studies on NP-1-NA compounds have examined their transport and luminescence properties, contributing to the field of organic electronics (Tong et al., 2004).
Synthesis with Radiolabels : NP-1-NA has been synthesized with radiolabels, useful in tracing and studying its distribution and metabolism (Walker & Hathway, 1976).
Cyclization Reactions : Research on NP-1-NA's cyclization reactions with triflic acid has been conducted, important for synthetic organic chemistry (King et al., 2013).
Electron Transport in Organic Compounds : Its role in electron transport in organic compounds has implications for electronic device applications (Tse et al., 2006).
Use as a Fluorescent Probe : NP-1-NA serves as a fluorescent probe for determining critical micelle concentrations of surfactants, aiding in analytical chemistry (Brito & Vaz, 1986).
Biological Conversion in Rats : Its metabolism in rats has been studied, showing conversion to other compounds, relevant for understanding its toxicology (Laham & Potvin, 1983).
Spectrofluorometry Study and Analytical Application : Interaction with β-cyclodextrin has been studied, highlighting its potential in analytical applications (Ng & Narayanaswamy, 2012).
Fluorescence Decay Study : NP-1-NA's fluorescence decay properties have been analyzed, providing insights into its physical and chemical behavior (Matayoshi & Kleinfeld, 1981).
Metabolic Dephenylation : Study on its metabolic conversion to carcinogenic compounds, contributing to the understanding of its toxicological profile (Weiss et al., 2007).
MALDI Matrix for Small Molecules : Its use as a matrix in MALDI-TOF MS for analysis and imaging of small molecules in biomedical research (Liu et al., 2018).
Toxicity in Rats : Toxicity assessment through repeated oral administration in rats, important for safety evaluation (Tanabe et al., 2017).
Molecular Design of Antioxidants : Machine learning has been used to assist in the molecular design of phenylnaphthylamine-type antioxidants, showcasing its potential in the development of new antioxidant compounds (Du et al., 2022).
Safety And Hazards
Future Directions
N-Phenyl-1-naphthylamine has been used in the synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage . This suggests potential future applications in the development of new antibiotics and research tools to aid in their discovery and development .
properties
IUPAC Name |
N-phenylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVWYOYUZDUNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N, Array | |
Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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DSSTOX Substance ID |
DTXSID2025892 | |
Record name | N-Phenyl-1-naphthylamine | |
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Molecular Weight |
219.28 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS. | |
Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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Record name | 1-Naphthalenamine, N-phenyl- | |
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Boiling Point |
635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg | |
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Flash Point |
Flash point > 200 °C | |
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Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Density |
Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/ | |
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Impurities |
The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg). | |
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Product Name |
N-Phenyl-1-naphthylamine | |
Color/Form |
Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules | |
CAS RN |
90-30-2 | |
Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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Melting Point |
144 °F (NTP, 1992), 61 °C, 62-63 °C | |
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Retrosynthesis Analysis
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Citations
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